N-乙酰-DL-天冬氨酸

描述

N-Acetyl-DL-aspartic acid is an acetylated form of L-aspartic acid . It is formed from L-aspartate and acetyl-CoA by L-aspartate N-acetyltransferase (Asp-NAT) in neuronal mitochondria . N-Acetyl-DL-aspartic acid is hydrolyzed to L-aspartate and acetate by aspartoacylase (ASPA), which is expressed by oligodendrocytes .

Synthesis Analysis

N-Acetyl-DL-aspartic acid is synthesized in the brain from aspartate and acetyl-coenzyme A by the enzyme L-aspartate N-acetyltransferase via acetylation of aspartate by acetyl coenzyme A . On the other hand, it is also catabolized by the enzyme, aspartoacylase .Molecular Structure Analysis

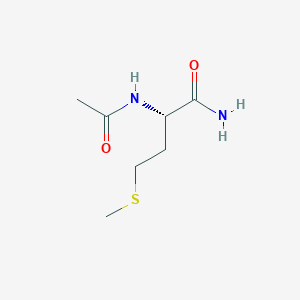

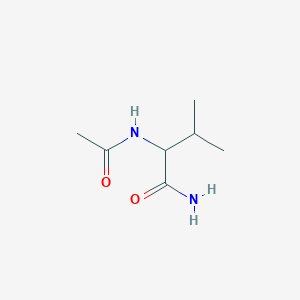

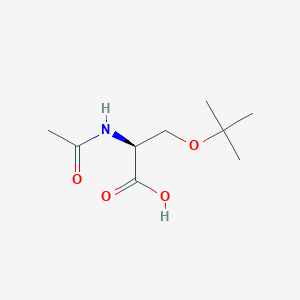

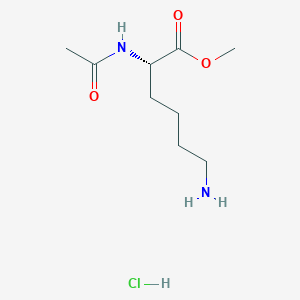

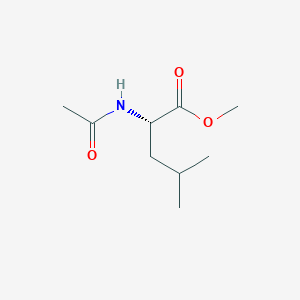

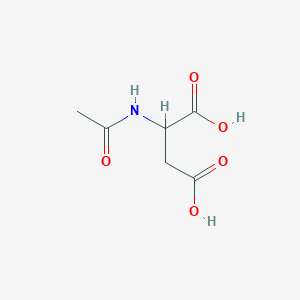

The molecular formula of N-Acetyl-DL-aspartic acid is C6H9NO5 . Its molecular weight is 175.14 .Chemical Reactions Analysis

N-Acetyl-DL-aspartic acid is formed from L-aspartate and acetyl-CoA by L-aspartate N-acetyltransferase (Asp-NAT) in neuronal mitochondria . N-Acetyl-DL-aspartic acid is hydrolyzed to L-aspartate and acetate by aspartoacylase (ASPA), which is expressed by oligodendrocytes .Physical and Chemical Properties Analysis

N-Acetyl-DL-aspartic acid is a solid substance . Its empirical formula is C6H9NO5 . The molecular weight is 175.14 .科学研究应用

脑脂质中的生物合成和功能:N-乙酰-DL-天冬氨酸是哺乳动物大脑中一种重要的氨基酸。观察到它为髓鞘形成大鼠脑中的脂质生物合成提供乙酰基,表明它在大脑发育和功能中起着至关重要的作用 (D'Adamo & Yatsu,1966)。

双相情感障碍中的神经元标记:一项研究表明,通过质子磁共振波谱测量的 N-乙酰-DL-天冬氨酸在双相情感障碍患者的背外侧前额叶皮层中的浓度低于健康对照组。这表明它在情绪障碍中作为神经元标记的潜力 (Winsberg 等,1998)。

发育中大脑中的代谢:研究表明,N-乙酰-DL-天冬氨酸在哺乳动物大脑髓鞘化后以高水平存在,并在大脑发育过程中作为脂质合成的重要乙酰基来源 (D'Adamo 等,1973)。

在神经精神疾病中的作用:N-乙酰-DL-天冬氨酸是人脑中第二丰富的氨基酸。在卡纳万病(一种常染色体隐性遗传病)中,这种酸的水平升高会破坏髓鞘形成。此外,在阿尔茨海默病和亨廷顿病等神经退行性疾病中观察到其水平降低 (Tsai & Coyle,1995)。

化妆品应用:已发现乙酰天冬氨酸的局部应用可以增加角质形成细胞的再生,并改善人皮肤的粘弹性。它在化妆品中的这一应用表明了它在神经科学领域之外的潜在用途 (Gillbro 等,2015)。

多巴胺释放和合成:发现 N-乙酰-DL-天冬氨酸的二锂盐会影响大鼠纹状体中的多巴胺释放和合成,表明它参与了神经递质调节 (Petrov 等,2001)。

毒理学评估:一项关于 N-乙酰-DL-天冬氨酸对大鼠生殖和发育毒性的研究确定,500 毫克/千克体重/天的高剂量为无观察到不良反应水平 (NOAEL),证实了它在某些应用中的安全性 (Karaman 等,2011)。

作用机制

Target of Action

N-Acetyl-DL-aspartic acid (NAA) primarily targets neurons and oligodendrocytes in the brain . In neurons, it acts as an osmolyte involved in fluid balance . In oligodendrocytes, which are the glial cells that myelinate neuronal axons, NAA serves as a source of acetate for lipid and myelin synthesis .

Mode of Action

NAA is synthesized from L-aspartate and acetyl-CoA by the enzyme L-aspartate N-acetyltransferase (Asp-NAT) in neuronal mitochondria . It is then hydrolyzed to L-aspartate and acetate by aspartoacylase (ASPA), which is expressed by oligodendrocytes . This interaction with its targets leads to changes in fluid balance in neurons and lipid synthesis in oligodendrocytes .

Biochemical Pathways

The metabolism of NAA has been implicated in lipid synthesis and histone acetylation . It is also a precursor for the synthesis of the neuronal dipeptide N-acetylaspartylglutamate . Moreover, NAA plays a potential role in energy production from the amino acid glutamate in neuronal mitochondria .

Pharmacokinetics

It is known that naa is synthesized in neuronal mitochondria and is then hydrolyzed in oligodendrocytes . More research is needed to fully understand the ADME properties of NAA and their impact on its bioavailability.

Result of Action

The action of NAA results in several molecular and cellular effects. In neurons, it contributes to fluid balance . In oligodendrocytes, it provides acetate for lipid and myelin synthesis, contributing to the myelination of neuronal axons . Additionally, the metabolism of NAA has been implicated in lipid synthesis and histone acetylation .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

生化分析

Biochemical Properties

N-Acetyl-DL-aspartic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of its primary functions is to act as an acetate shuttle from the mitochondrion to the cell membrane .

Cellular Effects

N-Acetyl-DL-aspartic acid has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, N-Acetyl-DL-aspartic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-Acetyl-DL-aspartic acid is involved in several metabolic pathways, interacting with various enzymes or cofactors. It also affects metabolic flux or metabolite levels .

Transport and Distribution

N-Acetyl-DL-aspartic acid is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

IUPAC Name |

2-acetamidobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTCCIMWXFLJLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862506 | |

| Record name | N-Acetylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320696 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2545-40-6, 997-55-7 | |

| Record name | N-Acetylaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2545-40-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002545406 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-DL-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128611 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Aspartic acid, N-acetyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetylaspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of N-Acetyl-DL-aspartic acid in stress response?

A1: While N-Acetyl-DL-aspartic acid itself wasn't directly investigated in the provided research, a closely related compound, di(3-dimethoxyphosphorylpropyl) ester of N-acetyl-DL-aspartic acid (PIR-87-6-0), showed promising stress-protective effects. [] This compound, along with dilithium-N-acetyl-L-aspartic acid (AKF-94), demonstrated positive impacts on behavioral and morphological changes induced by immobilization stress in animal models. [] Researchers hypothesize that this protective effect might be linked to the compounds' influence on excitatory amino acid transmission. []

Q2: How does N-Acetyl-DL-aspartic acid compare to L-glutamic acid in affecting ion content in brain tissues?

A2: While the provided research doesn't directly investigate N-Acetyl-DL-aspartic acid's impact on ion content, it highlights the effects of its related compound, N-acetyl-dl-aspartic acid. Unlike L-glutamic acid and N-methyl-dl-aspartic acid, which significantly increased the sodium ion (Na+) content in brain tissue samples, N-acetyl-dl-aspartic acid did not show any effect. [] This suggests a potential difference in how these compounds interact with cellular mechanisms regulating ion balance in the brain.

Q3: Can N-Acetyl-DL-aspartic acid be used in Magnetic Resonance Spectroscopy (MRS)?

A3: Yes, N-Acetyl-DL-aspartic acid can serve as a viable substitute for N-Acetyl-L-aspartic acid in Proton Magnetic Resonance Spectroscopy (MRS) phantoms. [] Researchers successfully built and tested a phantom using N-Acetyl-DL-aspartic acid, achieving high-quality spectra comparable to those obtained with a commercial phantom using N-Acetyl-L-aspartic acid. [] This finding offers a practical alternative for MRS applications, particularly in situations where N-Acetyl-L-aspartic acid availability is limited.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。